molecular formula C3H5N3O B3017433 4-Methyl-2,4-dihydro-[1,2,4]triazol-3-one CAS No. 4114-43-6

4-Methyl-2,4-dihydro-[1,2,4]triazol-3-one

Cat. No. B3017433
CAS RN: 4114-43-6
M. Wt: 99.093
InChI Key: LCIMTQHLKRQXAS-UHFFFAOYSA-N
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Description

4-Methyl-2,4-dihydro-[1,2,4]triazol-3-one is a unique heterocyclic compound that is present in an array of pharmaceuticals and biologically important compounds . It is used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body .


Synthesis Analysis

The synthesis of 4-Methyl-2,4-dihydro-[1,2,4]triazol-3-one involves various strategies. One such strategy involves the use of 3-amino-1,2,4-triazole . Another efficient strategy for constructing 3H-1,2,4-triazol-3-ones involves a copper-promoted [3 + 2] annulation reaction of amidine hydrochlorides and isocyanates .


Molecular Structure Analysis

The molecular structure of 4-Methyl-2,4-dihydro-[1,2,4]triazol-3-one is unique and has properties that make it useful in various fields such as pharmaceutical chemistry, agrochemistry, materials sciences, and organic catalysts . The structure consists of two fused five-membered triazole rings .


Chemical Reactions Analysis

The chemical reactions involving 4-Methyl-2,4-dihydro-[1,2,4]triazol-3-one are complex and involve multiple steps. For instance, the synthesis of 4-amino-5-(4-chlorophenyl)-2-[(5-mercapto-1,3,4-oxadiazol-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one was performed starting from 4-Amino-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one by four steps .

Scientific Research Applications

Antimicrobial Activity

Imidazole-containing compounds, including 4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one, have demonstrated significant antimicrobial properties. Researchers have explored their efficacy against bacteria, fungi, and protozoa. These compounds can potentially serve as novel antimicrobial agents in the fight against infectious diseases .

Antioxidant Potential

4-Methyl-4,5-dihydro-1H-1,2,4-triazol-5-one exhibits antioxidant activity. Antioxidants play a crucial role in neutralizing free radicals and protecting cells from oxidative damage. The compound’s ability to scavenge reactive oxygen species makes it relevant for potential therapeutic applications .

Chemical Reagent Synthesis

Researchers use 4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one as an intermediate in the synthesis of various chemical reagents. Its unique structure allows for diverse functionalization, making it valuable for creating new compounds in the laboratory .

Drug Development

The imidazole core of 4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one serves as a synthon for designing novel drugs. Derivatives of this compound exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antiviral effects. Commercially available drugs containing a 1,3-diazole ring owe their pharmacological properties to this core structure .

Antihelmintic Activity

Studies have explored the antihelmintic (anti-parasitic) potential of imidazole derivatives, including 4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one. These compounds may offer therapeutic options for combating parasitic infections .

Chemotherapy and AMR (Antimicrobial Resistance)

Given the rising challenges posed by antimicrobial resistance, novel drug development remains critical. Imidazole-containing compounds continue to be investigated for their chemotherapeutic potential. Researchers aim to develop drugs that overcome AMR issues, and 4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one contributes to this endeavor .

properties

IUPAC Name

4-methyl-1H-1,2,4-triazol-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N3O/c1-6-2-4-5-3(6)7/h2H,1H3,(H,5,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCIMTQHLKRQXAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NNC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

99.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one

CAS RN

4114-43-6
Record name 4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one
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